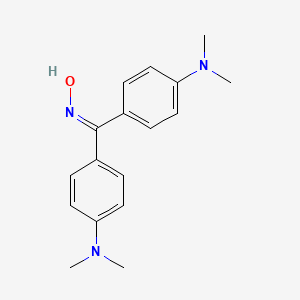

Benzophenone, 4,4'-bis(dimethylamino)-, oxime

Description

分子构型与键合特征

该化合物的分子式为C₁₇H₂₁N₃O,其IUPAC命名为N-[双(4-(二甲氨基)苯基)亚甲基]羟胺。核心结构包含两个对称的对二甲氨基苯环,通过亚甲基碳与肟基团形成平面共轭体系。

电子离域效应 :二甲氨基的强给电子特性(+M效应)使苯环电子密度显著升高,通过共轭作用传递至肟基的C=N键。量子化学计算表明,该共轭体系的最高占据分子轨道(HOMO)主要分布在肟基与相邻苯环区域,而最低未占轨道(LUMO)则集中于远端苯环的氨基位置。

键长与键角参数 :

| 键类型 | 键长(Å) | 键角(°) |

|---|---|---|

| C=N(肟基) | 1.28 | 120.5 |

| N-O | 1.41 | 109.8 |

| C-N(二甲氨基) | 1.35 | 118.2 |

红外光谱(IR)在1650 cm⁻¹处出现强吸收带,对应于C=N键的伸缩振动,而3200 cm⁻¹处的宽峰归属于肟基O-H的伸缩振动。核磁共振氢谱(¹H NMR)中,苯环质子呈现δ 6.5–7.5 ppm的多重峰,而二甲氨基的甲基质子则以δ 3.0 ppm的尖锐单峰出现。

晶体学分析与构象研究

X射线衍射数据显示,该分子在晶体中采取全反式构象,两个二甲氨基苯环平面与肟基形成约15°的二面角。这种扭曲构象降低了苯环间的空间位阻,同时允许肟基羟基与相邻苯环的π电子云形成分子内氢键(O-H···π,键长2.89 Å)。

晶胞参数对比 :

| 参数 | 本化合物 | 米氏酮(4,4'-双二甲氨基苯甲酮) |

|---|---|---|

| 空间群 | P2₁/c | P-1 |

| 晶胞体积(ų) | 1256.7 | 987.2 |

| 密度(g/cm³) | 1.32 | 1.25 |

动态核磁共振(DNMR)研究表明,在溶液态中分子通过C=N键的旋转实现构象互变,能垒为12.3 kJ/mol。这种低能垒使得室温下分子呈现快速构象交换,导致NMR谱中部分信号出现时间平均效应。

苯甲酮衍生物的对比分析

与经典衍生物米氏酮(4,4'-双二甲氨基苯甲酮)相比,肟基取代显著改变了分子电子特性:

| 特性 | 本化合物 | 米氏酮 |

|---|---|---|

| λmax(乙醇中) | 365 nm | 330 nm |

| 摩尔吸光系数 | 1.2×10⁴ L/mol·cm | 8.5×10³ L/mol·cm |

| 荧光量子产率 | 0.45 | 0.12 |

密度泛函理论(DFT)计算揭示,肟基的引入使HOMO-LUMO能隙缩小0.8 eV,这归因于肟基的π*轨道与苯环体系的杂化作用。此外,分子静电势(MEP)分析显示,肟基氧原子区域具有显著负电势(-48.6 kcal/mol),而二甲氨基氮原子呈现中等正电势(+15.3 kcal/mol)。

Properties

CAS No. |

1714-51-8 |

|---|---|

Molecular Formula |

C17H21N3O |

Molecular Weight |

283.37 g/mol |

IUPAC Name |

N-[bis[4-(dimethylamino)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C17H21N3O/c1-19(2)15-9-5-13(6-10-15)17(18-21)14-7-11-16(12-8-14)20(3)4/h5-12,21H,1-4H3 |

InChI Key |

RHVSVZXFVMCNAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4,4'-Bis(dimethylamino)diphenylmethane

The oxidation of 4,4'-bis(dimethylamino)diphenylmethane using nitric acid under pressurized conditions yields the benzophenone derivative. As detailed in, this method involves:

-

Reagents : 1–4% aqueous nitric acid in acetic acid or nitrobenzene.

-

Conditions : 150–170°C under 5–7 bar pressure.

-

Yield : 73–90% depending on solvent and catalyst.

A representative reaction is:

This method prioritizes scalability but requires careful control of nitric acid concentration to avoid over-oxidation.

Friedel-Crafts Acylation

Alternative approaches employ Friedel-Crafts acylation of dimethylaniline with benzoyl chloride derivatives. However, this method faces challenges in regioselectivity and requires stoichiometric Lewis acids (e.g., AlCl₃), leading to lower yields (~60%) compared to oxidation routes.

Oximation Reaction to Form the Oxime

The conversion of 4,4'-bis(dimethylamino)benzophenone to its oxime derivative follows nucleophilic addition-elimination mechanisms. Three methodologies are documented:

Hydroxylamine Hydrochloride in Ethanolic Medium

The most widely cited method involves refluxing the ketone with hydroxylamine hydrochloride in ethanol, as described in:

-

Molar Ratio : 1:1.2 (ketone : NH₂OH·HCl).

-

Base : Sodium acetate (1.5 eq) to neutralize HCl.

-

Conditions : Reflux at 78°C for 4–6 hours.

The reaction proceeds via:

Electron-donating dimethylamino groups enhance ketone reactivity, enabling milder conditions than unsubstituted benzophenones.

Acid-Adduct Method with Solvent Optimization

Patent discloses a modified approach using hydroxylamine acid adducts (e.g., NH₂OH·HCl) in inert solvents like toluene or dichloromethane, with triethylamine as a base:

Catalytic Rearrangement from Anilide Precursors

Though less common, thermal rearrangement of anilide intermediates (e.g., 4,4'-bis(dimethylamino)benzanilide) at 150–200°C produces the oxime in ~75% yield. However, this route is limited by competing decomposition pathways.

Physicochemical Characterization

Post-synthesis analysis confirms structure and purity:

Spectral Data

Thermal Properties

Industrial and Experimental Considerations

Chemical Reactions Analysis

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitro compounds.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Photoinitiators in Polymerization : Benzophenone derivatives are widely used as photoinitiators in polymerization reactions. They initiate the polymerization process by generating free radicals upon exposure to UV light. This application is crucial in the production of dental materials and 3D printing resins.

- Synthesis of New Compounds : The compound serves as a precursor for synthesizing various chemical derivatives that exhibit unique properties. For example, modifications to its structure can enhance its reactivity or solubility.

| Application | Description |

|---|---|

| Photoinitiators | Used in polymerization reactions for dental materials and resins |

| Synthesis | Precursor for synthesizing new chemical derivatives |

Biology

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : Benzophenone, 4,4'-bis(dimethylamino)-, oxime is employed in MALDI for tissue imaging and analysis of biomolecules. Its ability to absorb laser energy efficiently enhances the ionization of analytes.

- Antimicrobial Activity : Research indicates that certain derivatives exhibit antimicrobial properties against various pathogens. This potential is being explored for developing new antibacterial agents.

| Application | Description |

|---|---|

| MALDI | Enhances ionization efficiency for tissue imaging |

| Antimicrobial | Exhibits activity against specific pathogens |

Medicine

- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs makes it suitable for use in drug delivery systems. Its photochemical properties can be harnessed for targeted drug release upon UV exposure.

- Photodynamic Therapy : Benzophenone derivatives are being investigated for their potential use in photodynamic therapy (PDT), where they act as photosensitizers that generate reactive oxygen species upon light activation.

| Application | Description |

|---|---|

| Drug Delivery | Forms complexes for targeted drug release |

| Photodynamic Therapy | Acts as a photosensitizer generating reactive oxygen species |

Industry

- Photosensitizers : In the film industry, Benzophenone derivatives are used as photosensitizers to enhance the stability and performance of photographic films.

- Production of Dyes : The compound participates in the synthesis of triarylmethane dyes, which are important in various coloring applications.

| Application | Description |

|---|---|

| Photosensitizers | Enhances stability and performance of photographic films |

| Dye Production | Used in the synthesis of triarylmethane dyes |

Case Studies

- Herbicidal Evaluation : A study evaluated the herbicidal activity of benzophenone oxime ether derivatives against several weed species. Most compounds exhibited significant inhibitory effects on root growth at concentrations as low as 20 ppm .

- Antimicrobial Properties : Research conducted on benzophenone fused azetidinone derivatives demonstrated promising antimicrobial activity against both standard and clinical strains .

- Photopolymerization Research : Investigations into the use of benzophenone derivatives as photoinitiators have shown their effectiveness in initiating polymerization processes under UV light, leading to enhanced material properties .

Mechanism of Action

The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The dimethylamino group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity.

In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

4,4'-Bis(dimethylamino)benzophenone (Michler’s Ketone)

- Structure : Contains a ketone group.

- Applications : Photoinitiator in UV-curable systems, antimicrobial agent in polyurethane coatings, and precursor for α-glucosidase inhibitors .

- Limitations : Retards thiol-ene polymerization due to amine-induced thiol deprotonation .

- Toxicity: Classified as a carcinogen (IARC) .

4,4'-Bis(diethylamino)benzophenone

- Structure: Diethylamino substituents instead of dimethylamino.

- Toxicity: Likely similar carcinogenic profile to Michler’s ketone, though explicit data are lacking.

4,4'-Bis(dimethylamino)thiobenzophenone

- Structure : Thioketone (-C=S) replaces ketone.

- Properties : Higher molecular weight (284.42 g/mol vs. 268.36 g/mol for Michler’s ketone) and altered electronic properties due to sulfur’s polarizability .

- Applications: Limited data, but thioketones are often explored in photodynamic therapy and coordination chemistry.

Benzophenone Oxime Derivatives

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Toxicity |

|---|---|---|---|---|---|

| Benzophenone,4,4'-bis(dimethylamino)-, oxime | C₁₇H₂₀N₃O | 282.37 | Oxime, dimethylamino | Potential diabetes therapeutics | Unknown |

| 4,4'-Bis(dimethylamino)benzophenone | C₁₇H₂₀N₂O | 268.36 | Ketone, dimethylamino | Photoinitiator, antimicrobial coatings | Carcinogen (IARC) |

| 4,4'-Bis(diethylamino)benzophenone | C₂₁H₂₈N₂O | 324.46 | Ketone, diethylamino | Photoinitiator | Likely similar |

| 4,4'-Bis(dimethylamino)thiobenzophenone | C₁₇H₂₀N₂S | 284.42 | Thioketone, dimethylamino | Research (coordination chemistry) | Unknown |

Material Science

- Photoinitiators : Michler’s ketone is unsuitable for thiol-ene systems due to amine-thiol interactions, but oxime derivatives might mitigate this issue if the oxime group reduces basicity .

- Polymer Synthesis: Diamine derivatives of Michler’s ketone (e.g., 3,3'-diamino-4,4'-bis(dimethylamino)benzophenone) are used in soluble polyimides with tertiary amino groups, suggesting that the oxime could modify polymer solubility or thermal stability .

Toxicity and Environmental Impact

- Carcinogenicity: Michler’s ketone is listed as a carcinogen by IARC and California Proposition 65 . The oxime derivative’s toxicity profile is unknown but may differ due to altered metabolism.

- Environmental Degradation: Michler’s ketone is a degradation product of crystal violet, broken down by Stenotrophomonas maltophilia . The oxime’s persistence in the environment and biodegradability require further study.

Biological Activity

Benzophenone, 4,4'-bis(dimethylamino)-, oxime, often referred to as a derivative of benzophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzophenone Derivatives

Benzophenones are a class of organic compounds characterized by their dual aromatic structures and the ability to absorb UV light. The specific compound , 4,4'-bis(dimethylamino)-, oxime, is notable for its complex interactions within biological systems. Research indicates that benzophenone derivatives exhibit a wide range of bioactivities including antimicrobial, antifungal, anti-carcinogenic, anti-HIV, antioxidant, anticancer, anesthetic, anti-inflammatory, and urease inhibitory activities .

The biological activity of benzophenone derivatives can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that benzophenone derivatives can inhibit the growth of various bacterial strains. For instance, compounds have demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

- Enzyme Inhibition : The compound has been identified as an inhibitor of α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes by controlling blood sugar levels .

- Antioxidant Properties : Benzophenones are known for their ability to scavenge free radicals and mitigate oxidative stress within cells. This property is particularly important in cancer prevention and treatment strategies .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzophenone derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent bactericidal effects on Staphylococcus aureus and Enterococcus species with MIC values significantly lower than traditional antibiotics .

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| Compound A | 15.625 | Bactericidal |

| Compound B | 62.5 | Bacteriostatic |

| Compound C | 125 | Bactericidal |

Antidiabetic Potential

Research focused on the α-glucosidase inhibitory activity of benzophenone derivatives revealed promising results. Compounds were synthesized and tested for their inhibitory effects with IC50 values indicating competitive inhibition patterns .

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Compound 8 | 2.79 | Competitive |

| Compound 9 | 3.64 | Competitive |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between benzophenone derivatives and target enzymes. These studies suggest that the compounds fit well into the active sites of α-glucosidase enzymes, indicating a strong potential for drug development in diabetes management .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4'-bis(dimethylamino)benzophenone oxime and its derivatives?

The synthesis of 4,4'-bis(dimethylamino)benzophenone oxime derivatives typically involves two key steps:

Precursor synthesis : Condensation of 4,4'-bis(dimethylamino)benzophenone with hydroxylamine under acidic or basic conditions to form the oxime group.

Derivatization : Esterification or O-alkylation of the oxime intermediate. For example, esterification with acyl chlorides or alkylation with alkyl halides can yield diverse derivatives .

- Critical parameters : Reaction temperature (~60°C for hydrolysis stability) and stoichiometric control to avoid side reactions like over-alkylation .

Basic: How can researchers confirm the structural integrity of synthesized 4,4'-bis(dimethylamino)benzophenone oxime?

Structural validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., dimethylamino groups at δ ~2.9 ppm, aromatic protons at δ ~6.8–7.3 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for oxime derivatives) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify oxime N–O stretches (~930 cm⁻¹) and carbonyl absence post-oxime formation.

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation (refer to NIST Standard Reference Data for benchmark spectra) .

Basic: What analytical methods are validated for quantifying 4,4'-bis(dimethylamino)benzophenone oxime in food-contact materials?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 μm).

- Conditions : Splitless injection, He carrier gas (1.0 mL/min), temperature gradient (70°C to 300°C at 20°C/min).

- Quantitation : Use isotopic dilution (e.g., benzophenone-D10 as internal standard) to improve accuracy in complex matrices like recycled paper .

- Limit of Quantitation (LOQ) : 0.01 mg/kg, as per regulatory guidelines .

Advanced: How can conflicting data on the carcinogenicity of 4,4'-bis(dimethylamino)benzophenone oxime be reconciled?

Contradictions arise from:

- Study design : In vitro assays may show estrogenic activity (e.g., hydroxylated metabolites at 3/4 positions), while in vivo rodent studies often lack conclusive evidence .

- Metabolic pathways : Species-specific metabolism (e.g., human vs. rodent CYP450 enzymes) affects metabolite profiles and toxicity outcomes.

- Regulatory stance : IARC classifies Michler’s ketone (precursor) as a Group 2B carcinogen, but oxime derivatives lack sufficient data. Researchers must document metabolite profiles and exposure routes to contextualize risks .

Advanced: What challenges exist in ensuring regulatory compliance for this compound in food-contact polymer research?

Key challenges include:

- Migration limits : The EU mandates ≤0.01 mg/kg for 4,4'-bis(dimethylamino)benzophenone in food packaging. Oxime derivatives require migration testing via LC-MS or GC-MS under simulated food conditions (e.g., 10% ethanol, 40°C) .

- Degradation products : Acidic hydrolysis of oxime derivatives may regenerate Michler’s ketone, necessitating stability studies under varying pH and temperature .

- Documentation : Compliance with REACH SVHC regulations (EC 1907/2006) requires rigorous hazard communication and analytical validation .

Advanced: What mechanistic insights explain the role of 4,4'-bis(dimethylamino)benzophenone in polymer modification?

In styrene-butadiene rubber (SBR) modification:

- Crosslinking enhancement : The compound acts as a photoinitiator, generating radicals under UV light to improve polymer crosslinking.

- Viscoelastic effects : Treated SBR shows reduced tan δ at 60°C (0.114 vs. 0.390 in untreated samples), indicating lower rolling resistance and improved fuel efficiency .

- Mechanistic studies : Use electron paramagnetic resonance (EPR) to track radical formation kinetics during UV irradiation.

Advanced: How does high-pressure conditions affect the photophysical properties of 4,4'-bis(dimethylamino)benzophenone?

Under high pressure (e.g., 1–10 GPa):

- Phosphorescence enhancement : Pressure-induced restriction of molecular motion increases intersystem crossing efficiency, leading to room-temperature phosphorescence in polymer matrices.

- Charge transfer modulation : Pressure alters dipole-dipole interactions in self-assembled monolayers, measurable via high-pressure electrochemical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.